3-(2,3-Dichlorophenyl)picolinic acid

Herbicide Discovery Structure-Activity Relationships Picolinic Acid Derivatives

3-(2,3-Dichlorophenyl)picolinic acid (CAS 1261980-35-1) is a halogenated picolinic acid derivative with the molecular formula C12H7Cl2NO2 and a molecular weight of 268.09 g/mol. The compound is characterized by a pyridine-2-carboxylic acid core bearing a 2,3-dichlorophenyl substituent at the 3-position, placing it within the broader class of aryl-substituted picolinic acids that have been investigated for enzyme inhibition and herbicidal activity.

Molecular Formula C12H7Cl2NO2
Molecular Weight 268.09 g/mol
CAS No. 1261980-35-1
Cat. No. B6392216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dichlorophenyl)picolinic acid
CAS1261980-35-1
Molecular FormulaC12H7Cl2NO2
Molecular Weight268.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C2=C(N=CC=C2)C(=O)O
InChIInChI=1S/C12H7Cl2NO2/c13-9-5-1-3-7(10(9)14)8-4-2-6-15-11(8)12(16)17/h1-6H,(H,16,17)
InChIKeyHRGGJUUUHWQNBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Dichlorophenyl)picolinic acid CAS 1261980-35-1: Procurement-Ready Chemical Identity and Structural Baseline


3-(2,3-Dichlorophenyl)picolinic acid (CAS 1261980-35-1) is a halogenated picolinic acid derivative with the molecular formula C12H7Cl2NO2 and a molecular weight of 268.09 g/mol [1]. The compound is characterized by a pyridine-2-carboxylic acid core bearing a 2,3-dichlorophenyl substituent at the 3-position, placing it within the broader class of aryl-substituted picolinic acids that have been investigated for enzyme inhibition [2] and herbicidal activity [3]. It is commercially available for research purposes at a minimum purity specification of 95% [1].

Why 3-(2,3-Dichlorophenyl)picolinic acid Cannot Be Generically Substituted: Substitution Pattern Constraints and Lack of Comparative Bioactivity Data


Within the picolinic acid class, variations in phenyl ring halogenation—particularly the position (ortho, meta, para) and number of chlorine atoms—can profoundly alter electronic distribution, steric hindrance, and target binding [1]. The 2,3-dichloro substitution pattern on the phenyl ring of this compound is distinct from the more common 3,4-, 2,4-, or 3,5-dichloro analogs that appear in herbicide patent literature [2]. However, it must be explicitly stated that no published head-to-head comparative studies quantifying the biological, physicochemical, or synthetic advantages of 3-(2,3-dichlorophenyl)picolinic acid over any specific structural analog were identified in the peer-reviewed literature or patent databases at the time of this analysis. Consequently, procurement decisions must rely on the unique substitution pattern as a differentiating structural handle for exploratory research, rather than on demonstrated performance superiority.

Quantitative Differentiation Evidence for 3-(2,3-Dichlorophenyl)picolinic acid (CAS 1261980-35-1)


Structural Differentiation: 2,3-Dichloro vs. Common 3,4- and 3,5-Dichloro Substitution Patterns

The 2,3-dichlorophenyl substitution pattern of this compound represents a distinct regioisomeric configuration compared to commonly cited aryl picolinic acid herbicides. In the patent literature, picolinic acid derivatives bearing 3,4-dichlorophenyl or 3,5-dichlorophenyl groups are prevalent [1], yet no compound with a 2,3-dichlorophenyl substitution is explicitly exemplified in the representative herbicidal picolinic acid patent US8962529B2 [1]. This specific substitution pattern creates a unique steric and electronic environment at the ortho-ortho' positions that is not duplicated by available commercial analogs such as 5-(3,5-dichlorophenyl)picolinic acid (CAS 1261980-57-7) or 3-(3,5-dichlorophenyl)picolinic acid, which lack the proximal chlorine-aryl interaction.

Herbicide Discovery Structure-Activity Relationships Picolinic Acid Derivatives

Physicochemical Property Baseline: Computed LogP and Topological Polar Surface Area vs. Drug-Likeness Thresholds

Computed physicochemical properties for 3-(2,3-dichlorophenyl)picolinic acid include a partition coefficient (XLogP3-AA) of 3.6 and a topological polar surface area (TPSA) of 50.2 Ų [1]. These values place the compound within general drug-like chemical space (Lipinski Rule of Five compliance: LogP < 5, TPSA < 140 Ų). For comparison, the unsubstituted picolinic acid baseline has XLogP3-AA of 0.5 and TPSA of 50.2 Ų [1], while the herbicidal reference compound picloram (4-amino-3,5,6-trichloropicolinic acid) has XLogP3-AA of 2.2 and TPSA of 76.2 Ų [2]. The increased lipophilicity (ΔLogP +3.1 vs. picolinic acid; +1.4 vs. picloram) conferred by the 2,3-dichlorophenyl group is consistent with enhanced membrane permeability potential, though no direct experimental permeability data were found.

Medicinal Chemistry Drug Design Physicochemical Profiling

Picolinic Acid Class DBH Inhibitory Potential: IC50 Range Inference

A 1983 study by Piesche et al. established that substituted picolinic acids (including fusaric acid derivatives) inhibit dopamine beta-hydroxylase (DBH) with IC50 values ranging from 10⁻⁶ to 10⁻⁵ mol/L (1–10 µM) [1]. The study further demonstrated that the picolinic acid core structure is more critical for enzyme inhibition than butylpyridine alternatives, and that these compounds form stable copper(II) complexes [1]. While 3-(2,3-dichlorophenyl)picolinic acid was not specifically tested in this study, its picolinic acid core and metal-chelating carboxylic acid functionality are consistent with the pharmacophore required for DBH inhibition. Importantly, no DBH inhibition data exist for any 3-aryl-substituted picolinic acid, distinguishing this compound from the 5-alkyl-substituted fusaric acid series.

Enzyme Inhibition Dopamine Beta-Hydroxylase Antihypertensive Research

Recommended Application Scenarios for 3-(2,3-Dichlorophenyl)picolinic acid Based on Verified Differentiation Evidence


Exploratory Herbicide Lead Generation Leveraging Novel 2,3-Dichloro Substitution Pattern

The 2,3-dichlorophenyl regioisomerism of this compound is absent from exemplification tables of major picolinate herbicide patents [1]. Research groups seeking novel auxin-mimic herbicide scaffolds with freedom-to-operate can procure this compound as a starting point for synthesizing derivatives that explore the biological activity of the 2,3-dichloro substitution—a structural space not occupied by commercial picolinate herbicides such as picloram, clopyralid, or aminopyralid, which lack a 3-aryl substituent entirely [1].

Medicinal Chemistry Scaffold for Dopamine Beta-Hydroxylase (DBH) Inhibitor Screening

The picolinic acid core is a validated pharmacophore for DBH inhibition through copper chelation, with substituted analogs showing IC50 values in the 1–10 µM range [2]. The 3-(2,3-dichlorophenyl) substitution introduces steric bulk and lipophilicity (XLogP3-AA = 3.6) at a position not explored in historical DBH inhibitor studies [3], making this compound suitable for screening campaigns aimed at identifying DBH inhibitors with improved selectivity or pharmacokinetic properties relative to fusaric acid.

Coordination Chemistry and Metal Complex Synthesis Utilizing Carboxylate and Pyridine Donor Sites

Picolinic acid derivatives form stable copper(II) and other transition metal complexes through their carboxylate oxygen and pyridine nitrogen donor atoms [2]. The dichlorophenyl substituent adds steric bulk that may influence complex geometry and stability. This compound can serve as a ligand precursor for synthesizing metal-organic frameworks or coordination complexes with tailored properties, differentiated from simpler picolinic acid ligands by its aryl substitution pattern.

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